3-Phenyl-2-aminothiazole
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Overview
Description
3-Phenyl-2-aminothiazole is a heterocyclic compound that features a thiazole ring substituted with a phenyl group at the third position and an amino group at the second position. This compound is part of the broader class of 2-aminothiazoles, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenyl-2-aminothiazole can be synthesized through various methods. One common approach involves the reaction of thiourea with acetophenone in the presence of iodine. The reaction typically proceeds under reflux conditions in ethanol, leading to the formation of the desired thiazole ring .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and alternative solvents may be explored to improve the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-2-aminothiazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-Phenyl-2-aminothiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological studies.
Medicine: this compound derivatives are explored for their potential as therapeutic agents in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-Phenyl-2-aminothiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Aminothiazole: Lacks the phenyl group but shares the core thiazole structure.
4-Phenyl-2-aminothiazole: Similar structure but with the phenyl group at the fourth position.
2-Amino-5-phenylthiazole: Another isomer with the phenyl group at the fifth position
Uniqueness: 3-Phenyl-2-aminothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the third position enhances its ability to interact with various molecular targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C9H10N2S |
---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
3-phenyl-2H-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H10N2S/c10-9-11(6-7-12-9)8-4-2-1-3-5-8/h1-7,9H,10H2 |
InChI Key |
LSZNYDXBURROGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CSC2N |
Origin of Product |
United States |
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